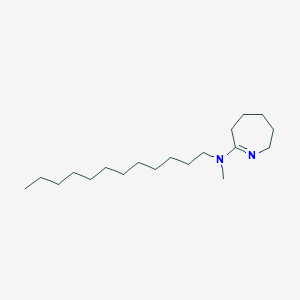

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2h-azepin-7-amine

Description

Properties

CAS No. |

27800-11-9 |

|---|---|

Molecular Formula |

C19H38N2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

N-dodecyl-N-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine |

InChI |

InChI=1S/C19H38N2/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-16-13-12-14-17-20-19/h3-18H2,1-2H3 |

InChI Key |

NBEVUERDXYCSIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)C1=NCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Competing Pathways in Reductive Amination

The primary challenge in reductive amination is avoiding over-alkylation or premature reduction. Quantum chemical calculations suggest that aminal C–N bond insertion by a third carbonyl moiety could theoretically occur, but experimental evidence remains elusive. Instead, dialkylated byproducts dominate when stoichiometry or timing is suboptimal.

Byproduct Formation in Alkylation

Phosphorus oxychloride-mediated reactions generate HCl gas, necessitating strict pH control during workup. Residual HCl can protonate amines, reducing nucleophilicity and favoring dimerization. Neutralization with aqueous Na₂CO₃ before extraction mitigates this issue.

Industrial-Scale Adaptations

For kilogram-scale production, the DCC/DMAP method faces cost barriers due to reagent expenses. In contrast, B₂O₃ cyclization offers economic viability despite lower yields, as xylene and boron catalysts are inexpensive. Recent patents highlight microwave-assisted cyclization, reducing reaction times from 48 hours to 4 hours while maintaining 35–40% yields.

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amine compounds.

Scientific Research Applications

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

3,4,5,6-Tetrahydro-2H-azepin-7-amine (Parent Compound)

- Molecular Formula : C₆H₁₂N₂

- Molecular Weight : 112.17 g/mol

- Properties: The unsubstituted parent amine lacks alkyl groups, resulting in higher polarity (predicted logP ≈ 0.5) and lower hydrophobicity.

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

- Molecular Formula : C₁₀H₁₄N₂

- Molecular Weight : 162.23 g/mol

- This structural modification increases rigidity and may improve binding to aromatic-rich biological targets (e.g., kinase enzymes) .

N,N-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine

Substituent-Driven Comparisons

Methyl-Substituted Analogs

- 3,4,5,6-Tetrahydro-4-methyl-2H-azepin-7-amine (CAS 219477-72-2)

Bulkier Alkyl and Aromatic Derivatives

Physicochemical and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₈H₃₆N₂ | 268.50 | ~6.5 | Long dodecyl chain, high lipophilicity, membrane permeability |

| Parent Amine | C₆H₁₂N₂ | 112.17 | ~0.5 | Polar, limited applications |

| 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | C₁₀H₁₄N₂ | 162.23 | ~2.8 | Fused benzene ring, enhanced rigidity |

| N,N-Dimethyl-1,4-benzoxazin-7-amine | C₁₀H₁₄N₂O | 178.23 | ~1.2 | Oxygen atom enables H-bonding, moderate hydrophobicity |

| 4-Methyl-2H-azepin-7-amine | C₇H₁₄N₂ | 126.20 | ~1.5 | Short alkyl chain, improved solubility over dodecyl analog |

Biochemical and Application Insights

- Target Compound : The dodecyl chain likely facilitates interaction with lipid bilayers or hydrophobic protein pockets, making it suitable for antimicrobial or surfactant applications. However, poor aqueous solubility may limit bioavailability .

- Benzoxazine and Benzazepine Analogs : Oxygen or fused aromatic rings enhance target specificity in neurological or anticancer therapies (e.g., ROCK1 kinase inhibition) .

- Methyl-Substituted Derivatives : Shorter chains balance lipophilicity and solubility, ideal for drug candidates requiring moderate membrane penetration .

Methodological Considerations in Structural Comparison

Graph-based comparison methods (as highlighted in ) are critical for evaluating azepine derivatives. These methods assess ring topology, substituent placement, and stereochemistry, providing insights beyond simple fingerprinting. For example, the target compound’s long alkyl chain introduces conformational flexibility absent in rigid benzazepines, impacting docking scores in virtual screening .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structure of n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2h-azepin-7-amine?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use certified reference standards (e.g., ≥98% purity as per Cayman Chemical protocols) to validate purity. Batch-specific analytical certificates should be cross-referenced for reproducibility .

- Nuclear Magnetic Resonance (NMR) : Analyze the compound’s proton and carbon environments to confirm structural integrity. Compare results with NIST Chemistry WebBook data for azepine derivatives .

- Mass Spectrometry (MS) : Determine molecular weight using high-resolution MS, aligning with PubChem-computed molecular formulas (e.g., C10H20N2O·ClH for related hydrochlorides) .

Q. How should researchers design experiments to optimize the synthesis of this compound under varying reaction conditions?

- Methodological Answer :

- Factorial Design : Employ a 2^k factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst loading). This minimizes experimental runs while capturing interaction effects .

- Statistical Process Control (SPC) : Use response surface methodology (RSM) to identify optimal reaction parameters. Reference NIST thermodynamic data (e.g., ΔrH° and ΔrG°) to validate energy profiles .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental yields and theoretical predictions for this compound’s synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Perform density functional theory (DFT) to model reaction pathways and transition states. Compare computed activation energies with experimental kinetics data to identify mechanistic outliers .

- Machine Learning (ML) Integration : Train ML models on historical reaction data (e.g., solvent effects, steric hindrance) to predict yield anomalies. Tools like COMSOL Multiphysics enable virtual screening of reaction conditions .

Q. What strategies are effective in elucidating the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- In Situ Spectroscopy : Use time-resolved FTIR or Raman spectroscopy to monitor intermediate formation during catalysis. Cross-reference with PubChem’s SMILES data to track structural changes .

- Heterogeneous Reaction Modeling : Apply microkinetic models to simulate surface interactions on catalysts. Validate with experimental turnover frequencies (TOFs) and NIST-derived entropy values (ΔrS°) .

Q. How should researchers address contradictory data in the compound’s biological or physicochemical profiling?

- Methodological Answer :

- Meta-Analysis Frameworks : Aggregate data from multiple studies (e.g., solubility, partition coefficients) and apply Bayesian statistics to resolve outliers. Prioritize studies using NIST-validated methods .

- Cross-Platform Validation : Replicate experiments using orthogonal techniques (e.g., calorimetry vs. spectroscopy) to confirm thermodynamic or kinetic parameters .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.